2-Allyl-3-fluorophenol

Catalog No.
S13345256
CAS No.
M.F
C9H9FO
M. Wt
152.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Allyl-3-fluorophenol

Product Name

2-Allyl-3-fluorophenol

IUPAC Name

3-fluoro-2-prop-2-enylphenol

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

InChI

InChI=1S/C9H9FO/c1-2-4-7-8(10)5-3-6-9(7)11/h2-3,5-6,11H,1,4H2

InChI Key

RRUIKDIGARKZIA-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC=C1F)O

2-Allyl-3-fluorophenol is an organic compound characterized by the presence of an allyl group and a fluorophenol moiety. Its chemical structure features a hydroxyl group attached to a phenolic ring that also contains a fluorine atom at the meta position relative to the hydroxyl group. The allyl substituent is located at the ortho position, which influences both its chemical behavior and biological activity. This compound is of interest in various fields, including medicinal chemistry and agricultural science, due to its unique properties and potential applications.

  • Oxidation: The allyl group can be oxidized to form various products, including epoxides or aldehydes. Common reagents for oxidation include m-chloroperbenzoic acid and potassium permanganate.
  • Reduction: The fluorine atom can be replaced with a hydrogen atom through reduction processes, often using catalysts like palladium on carbon in the presence of hydrogen gas.
  • Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Strong bases such as sodium hydride or sodium amide are typically used for these reactions .

Research indicates that 2-Allyl-3-fluorophenol exhibits significant biological activity, particularly in agricultural applications. It has shown effectiveness against various phytopathogens, including those responsible for apple decay and cotton wilt. Additionally, this compound has been noted for its herbicidal properties against certain weed species such as Amaranthus retroflexus and barnyard grasses . Its biological activity is attributed to the presence of both the fluorine atom and the allyl group, which may enhance its interaction with biological targets.

The synthesis of 2-Allyl-3-fluorophenol typically involves several steps:

  • Starting Materials: The synthesis often begins with 4-fluorophenol as a key starting material.
  • Reaction with Allyl Bromide: The reaction of 4-fluorophenol with allyl bromide in the presence of a base such as potassium carbonate is common. This reaction is usually carried out under reflux conditions in solvents like acetone or dimethylformamide.
  • Purification: Following the reaction, purification techniques such as distillation or crystallization are employed to isolate the desired product with high yield and purity .
  • Industrial Production: For large-scale production, optimized reaction conditions and advanced purification methods are utilized to ensure efficiency and quality .

2-Allyl-3-fluorophenol has several notable applications:

  • Agricultural Chemicals: Its herbicidal properties make it valuable in developing agrochemicals aimed at controlling weeds and pathogens in crops.
  • Pharmaceuticals: The compound's unique structure may allow for further modifications that could lead to new therapeutic agents in medicinal chemistry.
  • Material Science: As an organofluorine compound, it may have applications in creating materials with specific electronic or physical properties due to the influence of fluorine on molecular interactions .

Studies on 2-Allyl-3-fluorophenol have highlighted its interactions at the molecular level, particularly how the fluorine atom enhances binding affinity in protein-ligand complexes. The presence of fluorine can lead to unique multipolar interactions that improve the potency of compounds in biological systems. Such interactions have been observed in various studies focusing on drug design and development, indicating that fluorinated compounds like 2-Allyl-3-fluorophenol may offer advantages over their non-fluorinated counterparts .

Several compounds share structural similarities with 2-Allyl-3-fluorophenol, each possessing distinct properties:

Compound NameStructure FeaturesUnique Properties
2-Allyl-4-fluorophenolAllyl group at ortho positionExhibits strong herbicidal activity against specific weeds .
4-Fluoro-2-methylphenolMethyl group instead of allylDifferent biological activity profile; less potent herbicide .
3-Fluoro-4-hydroxyphenylHydroxyl group at para positionPotentially different pharmacological effects due to positioning .
2-Hydroxy-5-fluorobenzaldehydeAldehyde functional groupUsed primarily in organic synthesis rather than herbicides .

The uniqueness of 2-Allyl-3-fluorophenol lies in its specific combination of an allyl substituent and a meta-positioned fluorine atom, which collectively enhance its biological activity while providing opportunities for further chemical transformations.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

152.063743068 g/mol

Monoisotopic Mass

152.063743068 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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